molecular formula C22H30N2O2 B289107 9-(3-Azepan-1-yl-2-hydroxy-propyl)-6-methyl-2,3,4,9-tetrahydro-carbazol-1-one

9-(3-Azepan-1-yl-2-hydroxy-propyl)-6-methyl-2,3,4,9-tetrahydro-carbazol-1-one

Cat. No. B289107
M. Wt: 354.5 g/mol
InChI Key: ADZCLZQTBSDIOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3-Azepan-1-yl-2-hydroxy-propyl)-6-methyl-2,3,4,9-tetrahydro-carbazol-1-one, also known as AHP-Car, is a synthetic compound that has been developed for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. AHP-Car is a highly potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways.

Mechanism of Action

9-(3-Azepan-1-yl-2-hydroxy-propyl)-6-methyl-2,3,4,9-tetrahydro-carbazol-1-one is a highly potent and selective inhibitor of PARP, which is involved in DNA repair and cell death pathways. PARP inhibition leads to the accumulation of DNA damage, which can cause cell death through apoptosis or necrosis. 9-(3-Azepan-1-yl-2-hydroxy-propyl)-6-methyl-2,3,4,9-tetrahydro-carbazol-1-one has been shown to be more selective for PARP-1 and PARP-2 than other PARP inhibitors, which may reduce the potential side effects of PARP inhibition.
Biochemical and Physiological Effects:
9-(3-Azepan-1-yl-2-hydroxy-propyl)-6-methyl-2,3,4,9-tetrahydro-carbazol-1-one has been shown to have a wide range of biochemical and physiological effects. In animal models of ischemic stroke, 9-(3-Azepan-1-yl-2-hydroxy-propyl)-6-methyl-2,3,4,9-tetrahydro-carbazol-1-one has been shown to reduce infarct volume, improve neurological function, and reduce oxidative stress. In animal models of traumatic brain injury, 9-(3-Azepan-1-yl-2-hydroxy-propyl)-6-methyl-2,3,4,9-tetrahydro-carbazol-1-one has been shown to reduce brain edema, improve neurological function, and reduce neuronal death. In animal models of spinal cord injury, 9-(3-Azepan-1-yl-2-hydroxy-propyl)-6-methyl-2,3,4,9-tetrahydro-carbazol-1-one has been shown to improve locomotor function and reduce inflammation. In oncology, 9-(3-Azepan-1-yl-2-hydroxy-propyl)-6-methyl-2,3,4,9-tetrahydro-carbazol-1-one has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In immunology, 9-(3-Azepan-1-yl-2-hydroxy-propyl)-6-methyl-2,3,4,9-tetrahydro-carbazol-1-one has been shown to enhance the immune response to cancer cells and to reduce inflammation.

Advantages and Limitations for Lab Experiments

9-(3-Azepan-1-yl-2-hydroxy-propyl)-6-methyl-2,3,4,9-tetrahydro-carbazol-1-one has several advantages for lab experiments. It is a highly potent and selective inhibitor of PARP, which makes it a valuable tool for studying the role of PARP in various biological processes. 9-(3-Azepan-1-yl-2-hydroxy-propyl)-6-methyl-2,3,4,9-tetrahydro-carbazol-1-one is also relatively easy to synthesize and has a high purity level. However, 9-(3-Azepan-1-yl-2-hydroxy-propyl)-6-methyl-2,3,4,9-tetrahydro-carbazol-1-one has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and potential side effects are not fully understood. 9-(3-Azepan-1-yl-2-hydroxy-propyl)-6-methyl-2,3,4,9-tetrahydro-carbazol-1-one is also relatively expensive, which may limit its use in some labs.

Future Directions

There are several future directions for the research and development of 9-(3-Azepan-1-yl-2-hydroxy-propyl)-6-methyl-2,3,4,9-tetrahydro-carbazol-1-one. One direction is to further investigate its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. Another direction is to study its long-term effects and potential side effects in animal models and humans. A third direction is to develop new derivatives of 9-(3-Azepan-1-yl-2-hydroxy-propyl)-6-methyl-2,3,4,9-tetrahydro-carbazol-1-one that may have improved potency, selectivity, and safety profiles. Overall, 9-(3-Azepan-1-yl-2-hydroxy-propyl)-6-methyl-2,3,4,9-tetrahydro-carbazol-1-one has the potential to be a valuable tool for studying the role of PARP in various biological processes and for developing new therapies for a wide range of diseases.

Synthesis Methods

The synthesis of 9-(3-Azepan-1-yl-2-hydroxy-propyl)-6-methyl-2,3,4,9-tetrahydro-carbazol-1-one involves the reaction of 6-methyl-2,3,4,9-tetrahydro-carbazol-1-one with 3-azepan-1-yl-2-hydroxy-propanol in the presence of a catalytic amount of acid. The reaction yields 9-(3-Azepan-1-yl-2-hydroxy-propyl)-6-methyl-2,3,4,9-tetrahydro-carbazol-1-one as a white crystalline solid with a high purity level and good yield.

Scientific Research Applications

9-(3-Azepan-1-yl-2-hydroxy-propyl)-6-methyl-2,3,4,9-tetrahydro-carbazol-1-one has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, 9-(3-Azepan-1-yl-2-hydroxy-propyl)-6-methyl-2,3,4,9-tetrahydro-carbazol-1-one has been shown to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and spinal cord injury. 9-(3-Azepan-1-yl-2-hydroxy-propyl)-6-methyl-2,3,4,9-tetrahydro-carbazol-1-one has also been investigated for its potential use in oncology as a chemosensitizer and radiosensitizer. In immunology, 9-(3-Azepan-1-yl-2-hydroxy-propyl)-6-methyl-2,3,4,9-tetrahydro-carbazol-1-one has been shown to have anti-inflammatory effects and to enhance the immune response to cancer cells.

properties

Molecular Formula

C22H30N2O2

Molecular Weight

354.5 g/mol

IUPAC Name

9-[3-(azepan-1-yl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one

InChI

InChI=1S/C22H30N2O2/c1-16-9-10-20-19(13-16)18-7-6-8-21(26)22(18)24(20)15-17(25)14-23-11-4-2-3-5-12-23/h9-10,13,17,25H,2-8,11-12,14-15H2,1H3

InChI Key

ADZCLZQTBSDIOA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CN4CCCCCC4)O

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CN4CCCCCC4)O

Origin of Product

United States

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